

Cinnamyl Isobutyrate: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl isobutyrate*

Cat. No.: B085773

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamyl isobutyrate is a flavoring agent and fragrance ingredient generally recognized as safe (GRAS) for its intended use. This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for **cinnamyl isobutyrate**. The toxicological profile of **cinnamyl isobutyrate** is largely informed by data from structurally related cinnamyl derivatives, a common practice in the safety assessment of flavoring substances. The primary metabolic pathway for **cinnamyl isobutyrate** is hydrolysis to cinnamyl alcohol and isobutyric acid, both of which are further metabolized through well-understood endogenous pathways. Acute toxicity is low, and it is not considered to be a genotoxic concern. Standard handling procedures should be followed to minimize exposure and ensure safety.

Chemical and Physical Properties

Cinnamyl isobutyrate is a colorless to pale yellow liquid with a fruity, balsamic odor.[\[1\]](#)[\[2\]](#) Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
Synonyms	3-phenyl-2-propen-1-yl isobutyrate	[1]
CAS Number	103-59-3	[2]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[2]
Molecular Weight	204.26 g/mol	[2]
Boiling Point	295-297 °C	
Density	1.005-1.014 g/cm ³	[3]
Refractive Index	1.520-1.528	[3]
Solubility	Insoluble in water; soluble in oils and ethanol	[3]

Toxicological Profile

The safety of **cinnamyl isobutyrate** has been evaluated by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel. The assessment relies on data for a group of structurally related cinnamyl derivatives.[\[1\]](#)[\[4\]](#)

Acute Toxicity

Cinnamyl isobutyrate exhibits low acute toxicity.

Species	Route	LD ₅₀	Reference
Rat	Oral	> 5000 mg/kg	[1] [5]
Rabbit	Dermal	> 5000 mg/kg	[5]

Sub-chronic and Chronic Toxicity

Specific sub-chronic or chronic toxicity studies on **cinnamyl isobutyrate** are not readily available in the public literature. The safety assessment by FEMA relies on the broader data

available for cinnamyl derivatives, which do not indicate significant toxicity at expected exposure levels.[4]

Genotoxicity

While specific genotoxicity studies on **cinnamyl isobutyrate** are not detailed in the available literature, the FEMA GRAS assessment of the cinnamyl derivatives group concluded that these substances are not a genotoxic concern.[4] For instance, magnesium salts of isobutyrate were found to be not mutagenic, clastogenic, or aneuploidogenic in *in vitro* studies.[6]

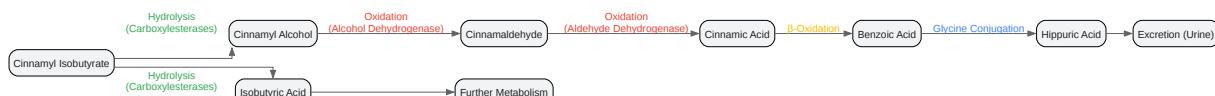
Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on **cinnamyl isobutyrate** are not publicly available. The FEMA assessment of the cinnamyl derivatives group did not identify any reproductive or developmental toxicity concerns.[4]

Skin Irritation and Sensitization

A 4% solution of **cinnamyl isobutyrate** in petrolatum produced no irritation or sensitization in human subjects.[1] However, some safety data sheets recommend avoiding contact with skin and eyes.[5]

Metabolism and Toxicokinetics


The metabolic fate of **cinnamyl isobutyrate** is predicted to follow the pathway of other cinnamyl esters.

Metabolic Pathway

Cinnamyl isobutyrate is expected to be rapidly hydrolyzed in the gastrointestinal tract and/or liver by carboxylesterases into cinnamyl alcohol and isobutyric acid.[7][8]

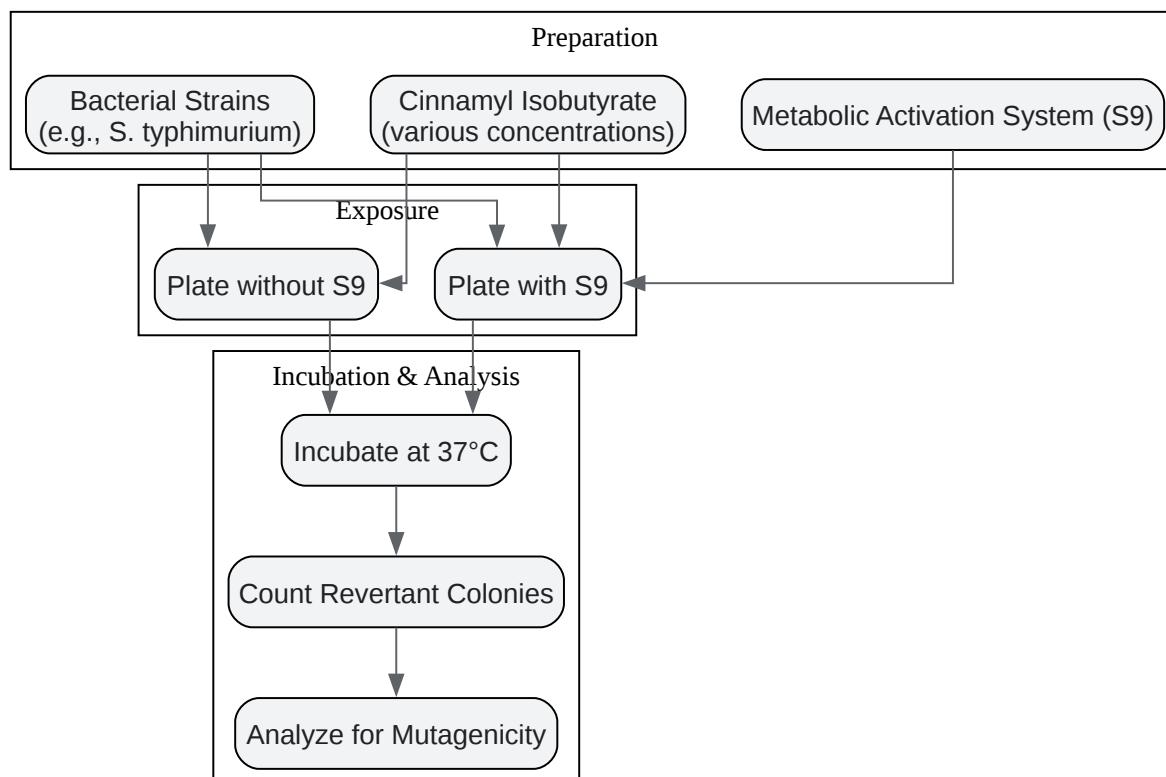
- Cinnamyl alcohol is then oxidized by alcohol dehydrogenase to cinnamaldehyde, which is further oxidized by aldehyde dehydrogenase to cinnamic acid. Cinnamic acid is then either conjugated with glycine and excreted or undergoes β -oxidation to benzoic acid, which is subsequently conjugated with glycine to form hippuric acid and excreted in the urine.

- Isobutyric acid is a short-chain fatty acid that can be metabolized through various endogenous pathways.[6]

[Click to download full resolution via product page](#)

Caption: Predicted metabolic pathway of **cinnamyl isobutyrate**.

Experimental Protocols


Detailed experimental protocols for the toxicity studies on **cinnamyl isobutyrate** are not fully described in the available literature. However, the methodologies would likely follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

- Principle: A stepwise procedure with the use of a limited number of animals at each step. The study starts with a dose expected to be non-lethal. Based on the outcome, the dose for the next animal(s) is adjusted up or down.
- Test Animals: Typically, rats of a standard laboratory strain are used.
- Procedure: A single dose of the test substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
- Endpoint: The LD₅₀ is determined based on the dose that causes mortality in 50% of the animals.

Genotoxicity: Bacterial Reverse Mutation Test (OECD 471)

- Principle: This test, also known as the Ames test, uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which result in the restoration of the functional capability of the bacteria to synthesize an essential amino acid.
- Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the control group.
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

[Click to download full resolution via product page](#)

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Handling and Safety

Exposure Controls and Personal Protection

- Engineering Controls: Use in a well-ventilated area.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
 - Skin Protection: Wear chemically resistant gloves.
 - Respiratory Protection: Not required under normal conditions of use with adequate ventilation.

First Aid Measures

- Inhalation: Move to fresh air.
- Skin Contact: Wash off with soap and plenty of water.
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Storage and Disposal

- Storage: Keep container tightly closed in a dry and well-ventilated place.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Based on the available data, **cinnamyl isobutyrate** is considered to have a low order of toxicity. It is readily metabolized and is not a significant concern for genotoxicity, reproductive, or developmental toxicity at current levels of exposure as a flavoring ingredient. Standard

laboratory safety precautions are sufficient for handling this compound. Further research could provide more specific quantitative data on the sub-chronic and chronic toxicity of **cinnamyl isobutyrate** to further solidify its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cinnamyl isobutyrate [thegoodsentscompany.com]
- 2. CINNAMYL ISOBUTYRATE | 103-59-3 [m.chemicalbook.com]
- 3. Cinnamyl isobutyrate | C13H16O2 | CID 5355851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. vigon.com [vigon.com]
- 6. Genotoxicity evaluation of magnesium salts of isobutyrate and 2-methylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cinnamyl Isobutyrate: A Technical Guide to Safety, Toxicity, and Handling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085773#cinnamyl-isobutyrate-safety-toxicity-and-handling-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com